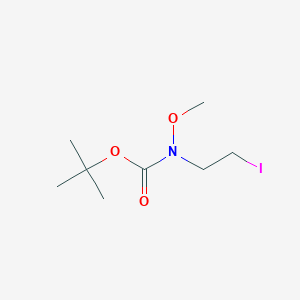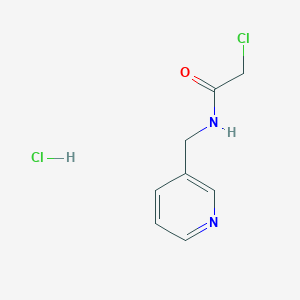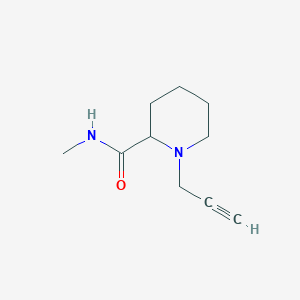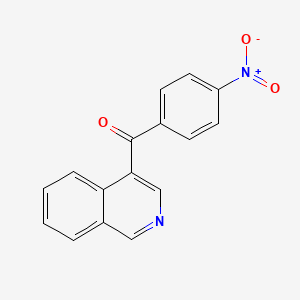![molecular formula C13H15N3O2 B1463475 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide CAS No. 1053656-32-8](/img/structure/B1463475.png)
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide
Übersicht
Beschreibung
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide is a chemical compound with the molecular formula C₁₃H₁₅N₃O₂. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl oxalate to form the intermediate, which is then cyclized to produce the oxadiazole ring.
Analyse Chemischer Reaktionen
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide can be compared with other oxadiazole derivatives, such as:
3-Phenyl-1,2,4-oxadiazole: Similar in structure but lacks the butylamide group, which may affect its biological activity.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains a chlorophenyl group instead of a phenyl group, which can alter its chemical reactivity and biological properties.
5-(4-Fluorophenyl)-1,2,4-oxadiazole: The presence of a fluorine atom can enhance its stability and modify its interaction with biological targets
Eigenschaften
IUPAC Name |
N-butyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-9-14-12(17)11-15-13(18-16-11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTSGFXHELYMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]carbamate](/img/structure/B1463393.png)










![2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463410.png)


